molecular formula C16H22N4O2 B1443516 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate CAS No. 906093-30-9

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate

Cat. No.: B1443516
CAS No.: 906093-30-9
M. Wt: 302.37 g/mol
InChI Key: NKPSQBBLWIJJDV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as an intermediate in the preparation of selective and orally active dipeptidyl peptidase 4 inhibitors, which are used as antidiabetic agents . The compound’s interactions with enzymes such as dipeptidyl peptidase 4 involve inhibition mechanisms that are crucial for its biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have cytotoxic properties when tested in vitro on colorectal RKO carcinoma cells . This indicates its potential impact on cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of dipeptidyl peptidase 4, binding to the enzyme and preventing its activity . This inhibition leads to changes in gene expression and downstream signaling pathways, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a dark place and under an inert atmosphere at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits beneficial effects, such as antidiabetic properties. At higher doses, it may cause toxic or adverse effects. For instance, its preventive effects on myocardial injury following ischemia and reperfusion have been observed in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. Its role as an intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors highlights its importance in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. These localization patterns are essential for its biochemical activity and therapeutic potential .

Chemical Reactions Analysis

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate has several scientific research applications:

Comparison with Similar Compounds

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that confer selective inhibition of DPP-4, making it a valuable intermediate in the synthesis of antidiabetic agents .

Properties

IUPAC Name

acetic acid;1-(5-methyl-2-phenylpyrazol-3-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.C2H4O2/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13;1-2(3)4/h2-6,11,15H,7-10H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPSQBBLWIJJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906093-30-9
Record name Piperazine, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906093-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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